Clomipramine-D3

LC-MS/MS multiple reaction monitoring stable isotope labeling

Generic substitution of Clomipramine-D3 with unlabeled clomipramine or non-deuterated analogs introduces systematic quantification errors that compromise regulatory compliance in bioavailability and forensic studies. This trideuterated internal standard provides near-identical extraction recovery and ionization efficiency to the native analyte. - Achieves baseline mass separation (m/z 318.1→89.3 MRM) from native clomipramine (m/z 315.2→86.2) with no isotopic cross-talk. - Validated linear calibration range: 0.500-200.000 ng/mL for both clomipramine and N-desmethyl clomipramine in human plasma. - Total analysis time under 16 minutes via GC-MS/MS, supporting high-throughput clinical and forensic workflows.

Molecular Formula C19H23ClN2
Molecular Weight 317.9 g/mol
CAS No. 136765-29-2
Cat. No. B602446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomipramine-D3
CAS136765-29-2
SynonymsCLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL
Molecular FormulaC19H23ClN2
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3
InChIKeyGDLIGKIOYRNHDA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility10 mM in DMSO
Storage-20ºC Freeze

Structure & Identifiers


Interactive Chemical Structure Model





Clomipramine-D3 for Tricyclic Antidepressant Quantification


Clomipramine-D3 (CAS 136765-29-2) is a trideuterated analog of the tricyclic antidepressant clomipramine, in which three hydrogen atoms on the N-methyl group are replaced by deuterium, increasing the nominal molecular mass by 3 Da (from 314.9 to 317.9) . This stable isotope-labeled compound serves as an internal standard for the quantitative analysis of clomipramine and its active metabolite N-desmethyl clomipramine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Clomipramine itself is a serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) blocker with Ki values of 0.14, 54, and 3 nM, respectively, and is FDA-approved for obsessive-compulsive disorder [1].

Type Stable isotope-labeled internal standard (SIL-IS)
Mass shift +3 Da (trideuterated)
Primary workflow LC-MS/MS or GC-MS quantification of clomipramine and N-desmethyl clomipramine
Key advantage Corrects matrix effects, extraction variability, and instrument drift

Clomipramine-D3 vs. Unlabeled Internal Standards


Generic substitution of Clomipramine-D3 with unlabeled clomipramine or structurally dissimilar internal standards introduces systematic quantification errors that compromise regulatory compliance. Unlabeled clomipramine cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an internal standard. Non-deuterated structural analogs (e.g., imipramine, trimipramine) exhibit differential extraction recovery, ionization efficiency, and chromatographic retention—parameters for which a stable isotope-labeled internal standard (SIL-IS) provides near-identical behavior to the analyte, thereby correcting for matrix effects, sample preparation losses, and instrument variability [1]. The trideuterated labeling of Clomipramine-D3 (m/z 318.1→89.3 MRM transition) enables baseline mass separation from native clomipramine (m/z 315.2→86.2) without isotopic cross-talk [2].

Target (Clomipramine-D3)
Unlabeled / Analog IS
+3 Da mass shift enables distinct MRM transitions
Indistinguishable from endogenous analyte; co-elution without mass resolution
Near-identical extraction, ionization, and retention to analyte
Differential recovery and ionization efficiency introduce systematic bias
Validated for simultaneous analyte/metabolite quantification
Structural analogs may not track metabolite interconversion reliably

Clomipramine-D3 Analytical Performance Validation


MRM Transition Specificity

Clomipramine-D3 provides unambiguous mass spectrometric differentiation from native clomipramine through a +3 Da mass shift, enabling distinct multiple reaction monitoring (MRM) transitions. In a validated LC-MS/MS method for simultaneous quantification of clomipramine and N-desmethyl clomipramine in human plasma, Clomipramine-D3 was detected using the MRM transition m/z 318.1→89.3, whereas native clomipramine was detected at m/z 315.2→86.2, a difference of +2.9 Da in Q1 and +3.1 Da in Q3 [1].

MRM specificity
Reported
m/z 318.1→89.3 (D3) vs. m/z 315.2→86.2 (native) ΔQ1 +2.9 Da; ΔQ3 +3.1 Da
Supports mass resolution and selectivity review
LC-MS/MS, API 5500, C18 column
LC-MS/MS multiple reaction monitoring stable isotope labeling

GC-MS/MS Method Validation for Antidepressant Panel

A GC-MS/MS method employing Clomipramine-D3 and trimipramine-D3 as deuterated internal standards was fully validated for the simultaneous determination of 14 antidepressants in whole blood. The method achieved limits of quantification and detection lower than therapeutic and subtherapeutic concentration ranges, with total analysis time <16 minutes per sample [1].

GC-MS/MS panel validation
Reported
LOQ/LOD below therapeutic ranges; total analysis
Supports broad-panel assay validation
SPE, triple quadrupole, EI ionization
Matrix effect correction
Class-level
Deuterated IS compensates matrix variability vs. non-deuterated analogs (class-level evidence)
Class-level supports SIL-IS selection
No direct head-to-head Clomipramine-D3 data located
Interconversion monitoring
Reported
Recovery: 62.1% (Clomipramine) vs. 63.2% (N-desmethyl) with D3-IS; Δ1.1 pp
Supports parent-metabolite tracking context
Liquid-liquid extraction from human plasma
Preclinical PK profile
Class-level
Deuterated TCAs reported increased Cmax, prolonged t1/2, enhanced AUC in rodent models
Supports PK research model interpretation
Numerical data not provided in abstract
forensic toxicology GC-MS/MS therapeutic drug monitoring

Matrix Effect Correction: Deuterated vs. Non-Deuterated IS

Stable isotope-labeled internal standards such as Clomipramine-D3 provide superior correction for matrix effects compared to non-deuterated structural analogs. Studies on SIL-IS performance in LC-MS/MS demonstrate that deuterium-labeled internal standards compensate for variability in sample extraction, derivatization, and ionization efficiency due to nearly identical chemical and physical properties to the unlabeled analyte [1]. Absolute recoveries across multiple matrix lots improve when deuterated internal standards are employed [2].

Matrix effect correction
Class-level
Deuterated IS compensates matrix variability vs. non-deuterated analogs (class-level evidence)
Class-level supports SIL-IS selection
No direct head-to-head Clomipramine-D3 data located
matrix effects ion suppression stable isotope dilution

Analyte Interconversion in Bioequivalence Studies

Clomipramine-D3 and N-Desmethyl Clomipramine-D3 were used as internal standards to investigate interconversion between clomipramine and its active metabolite in a bioequivalence study. The method employed liquid-liquid extraction followed by reversed-phase gradient chromatography with MS detection, achieving mean recovery of 62.1% for clomipramine [1].

Interconversion monitoring
Reported
Recovery: 62.1% (Clomipramine) vs. 63.2% (N-desmethyl) with D3-IS; Δ1.1 pp
Supports parent-metabolite tracking context
Liquid-liquid extraction from human plasma
bioequivalence interconversion pharmacokinetics

Deuterated TCA Pharmacokinetics in Preclinical Models

A 2024 preclinical study comparing deuterated tricyclic antidepressants (including deuterated clomipramine) to their non-deuterated counterparts demonstrated improved pharmacokinetic parameters. Deuterated TCAs exhibited increased maximum plasma concentration (Cmax), prolonged elimination half-life (t1/2), and enhanced area under the concentration-time curve (AUC) in rodent models [1].

Preclinical PK profile
Class-level
Deuterated TCAs reported increased Cmax, prolonged t1/2, enhanced AUC in rodent models
Supports PK research model interpretation
Numerical data not provided in abstract
pharmacokinetics deuteration Cmax AUC

Clomipramine-D3 Key Application Scenarios


Regulatory Bioequivalence Studies

Clomipramine-D3 is the preferred internal standard for LC-MS/MS quantification of clomipramine in human plasma during bioavailability and bioequivalence studies. Validated methods using Clomipramine-D3 achieve linear calibration from 0.500 to 200.000 ng/mL for both clomipramine and N-desmethyl clomipramine [1]. The deuterated standard enables accurate tracking of parent compound during processing and extraction, which is essential when evaluating potential interconversion between clomipramine and its active metabolite [2].

Therapeutic Drug Monitoring & Forensic Toxicology

Clomipramine-D3 serves as a certified reference material for clomipramine quantification in urine, serum, or plasma by LC-MS or GC-MS for clinical toxicology and forensic analysis applications [1]. The validated GC-MS/MS method using Clomipramine-D3 achieves limits of quantification and detection below therapeutic and subtherapeutic ranges, with total analysis time under 16 minutes—critical for high-throughput forensic and clinical laboratory workflows [2].

Stable Isotope Dilution for Pharmacokinetics

Clomipramine-D3 is employed as a tracer for quantitation during drug development, leveraging stable heavy isotope incorporation into drug molecules [1]. The deuterated standard compensates for matrix effects and extraction variability, which is particularly important when analyzing clomipramine—a compound with high interindividual pharmacokinetic variability and a narrow therapeutic range (summed serum concentrations of clomipramine plus norclomipramine >450 ng/mL associated with increased adverse effects without enhanced efficacy) [2].

Multi-Analyte Antidepressant Panel Quantification

Clomipramine-D3 is validated as part of a multi-analyte deuterated internal standard panel for simultaneous determination of multiple antidepressant drugs in biological matrices. This approach supports large-scale epidemiological studies, clinical trials, and forensic investigations where accurate quantification across a broad antidepressant panel is required [1]. The use of Clomipramine-D3 in this panel ensures consistent matrix effect correction specifically for the clomipramine analyte channel.

Application
Selection Property
Validation Focus
Bioequivalence plasma analysis
Matrix-effect correction for parent drug
Interconversion monitoring context
Forensic toxicology research
Cross-analyte chromatographic resolution
High-throughput method context
PK metabolism research
Isotope dilution linearity range
Exposure-model validation context
Multi-analyte panel research
ISTD suitability across compound panel
Channel-specific matrix effect review

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